HBC620

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

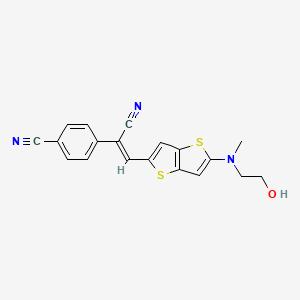

4-[(Z)-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-22(6-7-23)19-10-18-17(25-19)9-16(24-18)8-15(12-21)14-4-2-13(11-20)3-5-14/h2-5,8-10,23H,6-7H2,1H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGJCKIIBUZTCX-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC2=C(S1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCO)C1=CC2=C(S1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the HBC620-Pepper Aptamer Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pepper aptamer, a synthetically evolved RNA molecule, has emerged as a powerful tool in molecular biology and biotechnology, particularly for its ability to bind to a class of cell-permeable, low-toxicity fluorophores, including HBC620, and activate their fluorescence. This fluorogenic system offers a versatile platform for RNA imaging, biosensor development, and real-time tracking of various cellular processes. This technical guide provides an in-depth exploration of the binding mechanism between the this compound fluorophore and the Pepper aptamer, offering a comprehensive resource for researchers seeking to leverage this technology. We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for characterizing this molecular partnership.

The Core Binding Mechanism: A Structural Perspective

The binding of this compound to the Pepper aptamer induces a conformational change in both molecules, leading to a significant increase in the quantum yield of the fluorophore. X-ray crystallography studies have revealed that the Pepper aptamer folds into a unique, non-G-quadruplex, three-stemmed structure. The this compound molecule intercalates into a pre-organized binding pocket formed by the junction of these stems.

The core of the binding site is a planar pocket where the this compound molecule is sandwiched between a G-U wobble base pair and a non-canonical base quadruple. This stacking interaction, along with hydrophobic and van der Waals forces, restricts the rotational freedom of the this compound molecule, a key factor in its fluorescence activation. While the broader class of HBC fluorophores can form hydrogen bonds with the aptamer, studies have indicated that the extended bithiophene moiety in this compound may preclude direct hydrogen bonding, suggesting that shape complementarity and non-covalent interactions are the primary drivers of its specific binding.[1]

The following diagram illustrates the fundamental principle of fluorescence activation upon this compound binding to the Pepper aptamer.

Caption: Binding of this compound induces a conformational change in the Pepper aptamer, leading to fluorescence.

Quantitative Binding Parameters

The affinity of the Pepper aptamer for various HBC fluorophores has been characterized using multiple biophysical techniques. The dissociation constant (Kd) is a key parameter that quantifies the strength of this interaction, with lower Kd values indicating higher affinity. The table below summarizes the reported binding affinities for this compound and related HBC fluorophores.

| Fluorophore | Dissociation Constant (Kd) (nM) | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound | 25.0 | 570 | 620 | [2] |

| HBC485 | 15.0 | 430 | 485 | [2] |

| HBC497 | 18.0 | 450 | 497 | [2] |

| HBC508 | 20.0 | 460 | 508 | [2] |

| HBC514 | 12.0 | 470 | 514 | [2] |

| HBC525 | 22.0 | 480 | 525 | [2] |

| HBC530 | 3.5 | 485 | 530 | [3] |

Experimental Protocols

Characterizing the binding interaction between the this compound aptamer and the Pepper fluorophore requires a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is the in vitro selection process used to isolate aptamers with high affinity and specificity for a target molecule from a large random library of nucleic acid sequences.

Experimental Workflow:

Caption: Iterative selection and amplification process to enrich for high-affinity aptamers.

Methodology:

-

Library Preparation: A single-stranded DNA (ssDNA) library is synthesized with a central random region of 20-40 nucleotides flanked by constant regions for PCR amplification. For RNA aptamers, a T7 promoter sequence is included in the 5' primer for in vitro transcription.

-

Target Immobilization: HBC fluorophores are typically immobilized on a solid support, such as agarose (B213101) or magnetic beads, to facilitate the separation of bound and unbound sequences.

-

Binding Reaction: The RNA library is incubated with the immobilized HBC target in a binding buffer (e.g., 40 mM HEPES pH 7.4, 125 mM KCl, 5 mM MgCl2) to allow for binding.[1]

-

Partitioning: Unbound sequences are washed away, and the stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.

-

Elution: The bound RNA molecules are eluted from the support, often by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.

-

Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR. The resulting dsDNA is then used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.

-

Monitoring and Sequencing: The enrichment of the library is monitored over several rounds (typically 8-15). Once significant enrichment is observed, the final pool of aptamers is cloned and sequenced to identify individual high-affinity aptamers.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Methodology:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The Pepper aptamer, often biotinylated, is immobilized on the streptavidin-coated sensor surface. A reference flow cell is typically prepared without the aptamer to subtract non-specific binding.

-

Binding Analysis: A series of concentrations of this compound in running buffer (e.g., HBS-EP+ buffer) are injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

Kinetic Analysis: The association phase of the sensorgram provides the association rate constant (kon), and the dissociation phase (when buffer without this compound is flowed over the chip) provides the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Regeneration: The sensor surface is regenerated between different this compound concentrations by injecting a solution that disrupts the aptamer-fluorophore interaction (e.g., a pulse of high salt or a brief change in pH), allowing for multiple measurements with the same immobilized aptamer.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Methodology:

-

Sample Preparation: The Pepper aptamer is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe. Both solutions must be in the same buffer (e.g., 20 mM HEPES, 50 mM KCl, 3 mM MgCl2, pH 6.0) to minimize heat of dilution effects.[4]

-

Titration: A series of small injections of the this compound solution are made into the aptamer solution. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to the aptamer. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule (like this compound) to a larger molecule (the Pepper aptamer).

Methodology:

-

Assay Setup: A constant concentration of the Pepper aptamer is incubated with increasing concentrations of this compound in a suitable binding buffer in a microplate format.

-

Measurement: The plate is excited with polarized light, and the emitted light is measured in both the parallel and perpendicular planes relative to the excitation plane. The fluorescence polarization value is calculated from these intensities.

-

Data Analysis: As more this compound binds to the larger aptamer, its rotational motion is slowed, leading to an increase in the fluorescence polarization. The change in polarization is plotted against the concentration of this compound, and the resulting binding curve is fitted to determine the Kd.

Application in Biosensing

The robust binding and fluorescence activation of the this compound-Pepper system make it an excellent module for the development of RNA-based biosensors. By allosterically coupling the Pepper aptamer to another aptamer that recognizes a specific analyte, a sensor can be designed where the presence of the analyte modulates the folding of the Pepper aptamer and thus its ability to bind and activate this compound.

Conceptual Workflow of a Pepper-based Biosensor:

Caption: Analyte binding induces a conformational change that allows Pepper to fold and bind this compound, producing a fluorescent signal.

Conclusion

The this compound-Pepper aptamer system represents a significant advancement in the field of RNA nanotechnology and bio-imaging. Its well-characterized binding mechanism, high affinity, and bright fluorescence make it a robust and versatile tool for a wide range of research and diagnostic applications. The detailed methodologies provided in this guide are intended to empower researchers to effectively utilize and further innovate upon this powerful fluorogenic RNA-aptamer pair. As our understanding of the intricate relationship between RNA structure and function continues to grow, so too will the potential applications of the Pepper aptamer and its cognate fluorophores in unraveling the complexities of the cellular world.

References

An In-depth Technical Guide to the Fluorescence Activation Principle of HBC620

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Conformation-Dependent Fluorescence Activation

The fluorescence of the HBC620 molecule is activated through a principle of conformation-dependent fluorescence. In its free state in solution, this compound is essentially non-fluorescent. This is due to the molecule's ability to dissipate absorbed light energy through non-radiative pathways, primarily through intramolecular bond rotation and vibrations. This flexible structure allows for rapid quenching of the excited state before a photon can be emitted as fluorescence.

Fluorescence activation occurs upon the specific and high-affinity binding of this compound to the Pepper RNA aptamer .[1][2] Aptamers are short, single-stranded nucleic acid sequences that can fold into complex three-dimensional structures, enabling them to bind to specific target molecules. The Pepper aptamer has been engineered through a process of in vitro selection (SELEX) to create a unique binding pocket that is highly specific for the family of HBC fluorophores, including this compound.[1]

Upon binding, the Pepper aptamer physically constrains the this compound molecule, restricting its rotational freedom. This rigidification of the fluorophore's structure significantly inhibits the non-radiative decay pathways. As a result, the energy from absorbed light is more efficiently channeled into the radiative decay pathway, leading to a dramatic increase in fluorescence emission. This "light-up" phenomenon can result in a fluorescence enhancement of thousands of fold.[3] The entire process is reversible, and the fluorescence is dependent on the continued association of this compound with the Pepper aptamer.

Signaling Pathway and Activation Mechanism

The activation of this compound fluorescence is a direct result of its interaction with the Pepper RNA aptamer. This process does not involve a classical signaling cascade with multiple enzymatic steps. Instead, it is a stoichiometric binding event that leads to a change in the photophysical properties of the fluorophore.

The key steps in the activation process are:

-

Binding: The this compound molecule diffuses and encounters a Pepper RNA aptamer.

-

Conformational Change and Rigidification: The Pepper aptamer folds around the this compound molecule, creating a snug binding pocket that severely restricts the intramolecular rotations of the fluorophore.

-

Inhibition of Non-Radiative Decay: With its movement restricted, the excited state of this compound is less likely to decay through non-radiative pathways like internal conversion and vibrational relaxation.

-

Fluorescence Emission: The excited this compound molecule now has a much higher probability of returning to its ground state by emitting a photon, resulting in strong red fluorescence.

The following diagram illustrates this fluorescence activation principle:

Caption: Fluorescence activation of this compound upon binding to the Pepper RNA aptamer.

Quantitative Data

The following table summarizes the key photophysical properties of the this compound-Pepper complex. Data is compiled from the primary literature and should be considered in the context of the specific experimental conditions reported.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~585 nm | [2] |

| Emission Maximum (λem) | ~620 nm | [2] |

| Quantum Yield (Φ) | Data not explicitly reported in reviewed literature | |

| Molar Extinction Coefficient (ε) | Data not explicitly reported in reviewed literature | |

| Dissociation Constant (Kd) | Nanomolar range (similar to other HBC dyes) | [4] |

| Fluorescence Enhancement | Thousands-fold upon binding to Pepper aptamer | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of the this compound-Pepper interaction. These protocols are based on established methods for fluorogenic aptamer characterization.

In Vitro Transcription of Pepper RNA Aptamer

Objective: To produce the Pepper RNA aptamer for in vitro assays.

Materials:

-

Linear DNA template encoding the Pepper aptamer sequence with a T7 promoter.

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl2, 10 mM DTT, 2 mM spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Urea-polyacrylamide gel (denaturing)

-

TBE buffer (Tris-borate-EDTA)

-

Gel loading buffer (e.g., formamide-based)

-

Elution buffer (e.g., 0.3 M sodium acetate)

-

Ethanol (B145695) (100% and 70%)

-

Nuclease-free water

Procedure:

-

Assemble the transcription reaction by combining the DNA template, NTPs, transcription buffer, RNase inhibitor, and T7 RNA polymerase in a nuclease-free tube.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

Add an equal volume of denaturing gel loading buffer to the transcription reaction.

-

Heat the sample at 95°C for 5 minutes and then place it on ice.

-

Purify the RNA transcript by denaturing urea-polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA bands by UV shadowing or staining with a suitable dye.

-

Excise the gel band corresponding to the full-length Pepper RNA aptamer.

-

Elute the RNA from the gel slice by crush-and-soak method in elution buffer overnight at 4°C.

-

Precipitate the RNA from the elution buffer by adding 3 volumes of 100% ethanol and incubating at -20°C.

-

Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and air-dry.

-

Resuspend the purified Pepper RNA in nuclease-free water or a suitable buffer.

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

Determination of Binding Affinity (Kd) by Fluorescence Titration

Objective: To quantify the binding affinity of this compound to the Pepper RNA aptamer.

Materials:

-

Purified Pepper RNA aptamer

-

This compound dye stock solution (in DMSO)

-

Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2)

-

Fluorometer with appropriate excitation and emission filters for this compound

-

Low-volume quartz cuvettes or a microplate reader

Procedure:

-

Prepare a solution of this compound at a fixed concentration (typically in the low nanomolar range) in the binding buffer.

-

Anneal the purified Pepper RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature to ensure proper folding.

-

Prepare a series of dilutions of the folded Pepper RNA in the binding buffer.

-

In a cuvette or microplate well, add the this compound solution.

-

Measure the baseline fluorescence of the this compound solution alone.

-

Sequentially add increasing concentrations of the folded Pepper RNA to the this compound solution, mixing thoroughly after each addition.

-

After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence intensity at the emission maximum of the this compound-Pepper complex.

-

Correct the fluorescence readings for dilution effects.

-

Plot the change in fluorescence intensity as a function of the Pepper RNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Measurement of Quantum Yield (Φ)

Objective: To determine the quantum efficiency of the this compound-Pepper complex.

Materials:

-

Purified Pepper RNA aptamer

-

This compound dye stock solution

-

A fluorescent standard with a known quantum yield in the red spectral region (e.g., Cresyl Violet or Rhodamine 101)

-

Binding buffer

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer

Procedure:

-

Prepare a solution of the this compound-Pepper complex by mixing a saturating concentration of Pepper RNA with this compound in the binding buffer.

-

Prepare a series of dilutions of the this compound-Pepper complex and the fluorescent standard in the same solvent.

-

Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).

-

Measure the fluorescence emission spectrum of each dilution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound-Pepper complex and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the this compound-Pepper complex using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2 where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of the this compound-Pepper system.

Caption: Workflow for the in vitro characterization of the this compound-Pepper system.

References

Spectral Properties of the HBC620-Pepper Complex: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectral properties of the HBC620-Pepper complex, a fluorogenic RNA aptamer system widely utilized for RNA visualization in living cells. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Core Spectral and Photophysical Properties

The this compound-Pepper complex exhibits robust fluorescence with spectral properties suitable for a variety of imaging applications. The HBC dye itself is minimally fluorescent in solution and experiences a significant increase in quantum yield upon binding to the Pepper RNA aptamer. This "light-up" characteristic is fundamental to its utility, providing a high signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the key spectral and photophysical parameters of the this compound-Pepper complex. It is important to note that while extensive data is available for the HBC dye series, specific quantitative values for the this compound variant in complex with Pepper are not consistently reported in the literature. The values for the closely related HBC530-Pepper complex are provided for reference and are expected to be similar.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~585 nm | The peak wavelength of light absorbed by the complex. |

| Emission Maximum (λem) | ~620 nm | The peak wavelength of light emitted by the complex, giving it its red fluorescence. |

| Quantum Yield (Φ) | Not explicitly reported for this compound. For HBC530-Pepper: 0.66 | Represents the efficiency of converting absorbed photons into emitted photons. HBC dyes are generally characterized as having high quantum yields upon binding to Pepper. |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. For HBC530-Pepper: 65,300 M⁻¹cm⁻¹ | A measure of how strongly the complex absorbs light at a given wavelength. |

| Dissociation Constant (Kd) | Not explicitly reported for this compound. For HBC530-Pepper: ~3.5 nM | Indicates the high affinity of the HBC dye for the Pepper aptamer. |

Mechanism of Fluorescence Activation

The fluorescence of the HBC dye is activated upon binding to the Pepper RNA aptamer through a mechanism involving restricted intramolecular rotation.

In its unbound state in solution, the HBC molecule can undergo non-radiative decay through intramolecular rotations, which dissipates the energy that would otherwise be released as fluorescence. Upon binding to the pocket of the folded Pepper RNA aptamer, these rotations are sterically hindered. This restriction forces the excited state of the dye to decay primarily through radiative pathways, resulting in a significant increase in fluorescence.[2][3]

Experimental Protocols

The following are detailed methodologies for the in vitro characterization of the this compound-Pepper complex.

In Vitro Transcription and Purification of Pepper RNA

-

DNA Template Preparation: A linear DNA template containing the T7 RNA polymerase promoter followed by the Pepper aptamer sequence is generated by PCR or synthesized commercially.

-

In Vitro Transcription: The Pepper RNA is transcribed from the DNA template using a standard T7 RNA polymerase in vitro transcription kit. The reaction is typically incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is removed by incubation with DNase I.

-

Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the Pepper RNA is excised.

-

Elution and Precipitation: The RNA is eluted from the gel slice by crushing and soaking in an appropriate buffer (e.g., 0.3 M sodium acetate), followed by ethanol precipitation to concentrate the RNA.

-

Quantification: The concentration of the purified Pepper RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.

Measurement of Absorbance and Fluorescence Spectra

-

Sample Preparation:

-

Prepare a buffer solution, for example, 40 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.

-

Fold the purified Pepper RNA by heating to 95°C for 3 minutes and then slowly cooling to room temperature.

-

Add the folded Pepper RNA and this compound dye to the buffer at desired concentrations (e.g., 1 µM RNA and 1 µM this compound). Incubate for at least 30 minutes at room temperature to allow for complex formation.

-

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the this compound-Pepper complex, typically from 300 nm to 700 nm.

-

The wavelength of maximum absorbance (λex) should be identified.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.

-

Set the excitation wavelength to the previously determined λex.

-

Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 590 nm to 700 nm for this compound).

-

The wavelength of maximum fluorescence emission (λem) should be identified.

-

Determination of Quantum Yield (Relative Method)

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission range similar to the this compound-Pepper complex (e.g., Rhodamine B in ethanol, Φ = 0.65).

-

Absorbance Matching: Prepare a series of dilutions of both the this compound-Pepper complex and the standard. Measure the absorbance of each dilution at the excitation wavelength of the standard. Adjust the concentrations so that the absorbance of the sample and standard are very close and below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Molar Extinction Coefficient

-

Concentration Series: Prepare a series of known concentrations of the purified Pepper RNA. The concentration can be accurately determined by UV-Vis absorbance at 260 nm, using the calculated extinction coefficient for the RNA sequence.

-

Complex Formation: For each RNA concentration, add a saturating concentration of this compound dye (e.g., 10-fold molar excess) to ensure that all the RNA is in the complexed form.

-

Absorbance Measurement: Measure the absorbance of each sample at the λex of the this compound-Pepper complex.

-

Beer-Lambert Plot: Plot the absorbance at λex versus the concentration of the Pepper RNA.

-

Calculation: The molar extinction coefficient (ε) is the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

References

Navigating the Photon Frontier: A Technical Guide to the Photostability of the HBC620 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular imaging and molecular tracking, the selection of robust fluorescent probes is paramount to the integrity and reproducibility of experimental data. The HBC620 dye, a member of the 4-hydroxybenzylidene cyanophenyl (HBC) family of fluorophores, has emerged as a promising tool for visualizing RNA in living cells when complexed with the Pepper RNA aptamer. This in-depth technical guide provides a comprehensive overview of the photostability of the this compound dye, offering detailed experimental protocols for its characterization and presenting available data to inform its application in demanding research and drug development workflows.

When bound to the Pepper RNA aptamer, this compound exhibits bright, red fluorescence, making it suitable for multicolor imaging applications. A key advantage of the this compound-Pepper complex is its reported high photostability, a critical feature for experiments requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.

Quantitative Photophysical Properties of this compound

The following table summarizes the known quantitative data for the this compound fluorescent dye when complexed with the Pepper RNA aptamer. It is important to note that while qualitative descriptions of its high photostability are available, specific quantitative values for some parameters are not yet publicly documented.

| Photophysical Parameter | Value | Experimental Conditions |

| Quantum Yield (Φ) | High (specific value not available) | Bound to Pepper RNA aptamer |

| Molar Extinction Coefficient (ε) | Not available | Not available |

| Fluorescence Lifetime (τ) | Not available | Not available |

| Photobleaching Rate | Minimal loss of fluorescence after >15 min of continuous irradiation[1] | In vitro |

| Excitation Maximum (λex) | Not available | Not available |

| Emission Maximum (λem) | ~620 nm[2] | Bound to Pepper RNA aptamer |

Experimental Protocols for Characterizing Photostability

Accurate and reproducible characterization of a fluorescent dye's photostability is essential for its effective implementation. The following sections detail the standard experimental protocols for measuring the key photophysical parameters of this compound or any other fluorescent probe.

Experimental Workflow for Photostability Assessment

The overall workflow for assessing the photostability of a fluorescent dye involves a series of interconnected experiments designed to quantify its quantum yield, extinction coefficient, fluorescence lifetime, and photobleaching rate.

Workflow for the comprehensive photophysical characterization of a fluorescent dye.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of photon emission after photon absorption. The comparative method, using a well-characterized standard, is a widely accepted technique.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound-Pepper complex solution

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., appropriate buffer for the RNA complex)

Procedure:

-

Prepare a series of dilute solutions of both the this compound-Pepper complex and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the this compound-Pepper complex using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" refers to the this compound-Pepper complex and "std" refers to the standard.

-

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound-Pepper complex solution of a precisely known concentration

-

Solvent

Procedure:

-

Prepare a solution of the this compound-Pepper complex with a precisely known concentration in the desired solvent.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.

-

Calculate the molar extinction coefficient using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance at λ_max

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the sample (in M)

-

l is the path length of the cuvette (typically 1 cm)

-

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common method for its measurement.

Materials:

-

TCSPC system (including a pulsed light source, a fast detector, and timing electronics)

-

This compound-Pepper complex solution

-

Solvent

Procedure:

-

Prepare a dilute solution of the this compound-Pepper complex.

-

Excite the sample with a high-repetition-rate pulsed laser at the appropriate excitation wavelength.

-

Detect the emitted single photons using a sensitive, high-speed detector.

-

Measure the time delay between the laser pulse and the arrival of the emitted photon for a large number of photons.

-

Construct a histogram of these time delays, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Assessment of Photobleaching Rate

Photobleaching is the irreversible photochemical destruction of a fluorophore. A common method to assess photostability is to measure the decay of fluorescence intensity under continuous illumination.

Materials:

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

-

This compound-Pepper complex specimen (e.g., immobilized on a glass slide or in live cells)

-

Image analysis software

Procedure:

-

Prepare the specimen containing the this compound-Pepper complex.

-

Place the specimen on the microscope stage and focus on the region of interest.

-

Continuously illuminate the specimen with a constant and known light intensity at the excitation wavelength of this compound.

-

Acquire a time-lapse series of fluorescence images at regular intervals.

-

Measure the mean fluorescence intensity of the region of interest in each image of the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of fluorescence decay provides a measure of the photobleaching rate. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Conclusion

The this compound fluorescent dye, in conjunction with the Pepper RNA aptamer, presents a valuable tool for RNA imaging, distinguished by its red emission and notable photostability. While specific quantitative photophysical parameters remain to be fully elucidated in publicly accessible literature, the qualitative evidence of its resistance to photobleaching is compelling for its use in advanced imaging applications. By employing the standardized experimental protocols detailed in this guide, researchers can rigorously characterize the photostability of this compound and other fluorescent probes, ensuring the selection of the most appropriate tools for their specific experimental needs and contributing to the generation of high-quality, reliable data. As research in this area progresses, a more complete quantitative understanding of this compound's photophysical properties will undoubtedly further solidify its position in the molecular imaging toolkit.

References

An In-depth Technical Guide to the Mechanism of Action of HBC620 in RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of the HBC620 fluorogenic dye in conjunction with the Pepper RNA aptamer for live-cell RNA imaging.

Core Mechanism of Action: Fluorescence Activation through Conformational Restriction

The functionality of the this compound-Pepper system is rooted in a classic example of fluorogenic activation upon binding. This compound, a derivative of the benzylidene-cyanophenyl (HBC) class of dyes, is intrinsically non-fluorescent in solution.[1][2][3] Its flexible chemical structure allows for non-radiative decay pathways, such as bond rotation, to dissipate absorbed light energy as heat rather than emitting it as fluorescence.

The key to fluorescence activation lies in the highly specific, high-affinity binding of this compound to the Pepper RNA aptamer.[2][4] The Pepper aptamer, a short, synthetically evolved RNA molecule, folds into a unique, monomeric, "tuning-fork-like" three-dimensional structure that is distinct from G-quadruplex-forming RNA aptamers.[2][5] This stable tertiary structure creates a precisely shaped binding pocket that accommodates the this compound molecule.

Upon binding, the Pepper aptamer physically constrains the this compound dye, restricting the rotational freedom of its chemical bonds.[4] This rigidification of the dye's structure inhibits the non-radiative decay pathways, forcing the molecule to release its absorbed energy as photons, resulting in a strong fluorescent signal.[4] The Pepper-HBC complex exhibits a significant increase in fluorescence intensity, often by several orders of magnitude, compared to the free dye.[3][6]

The crystal structure of the Pepper aptamer in complex with HBC analogs reveals that the dye intercalates into the RNA structure, sandwiched between a non-G-quadruplex base quadruple and a noncanonical G•U wobble base pair.[2][5] This tight and specific interaction is crucial for the high signal-to-background ratio observed in imaging experiments.

Figure 1: Mechanism of this compound fluorescence activation by the Pepper RNA aptamer.

Quantitative Data

The performance of the this compound-Pepper system has been characterized by several key quantitative parameters, which are summarized in the table below.

| Parameter | Value | Cell Type/System | Reference |

| Excitation Maximum | ~561 nm | In vitro / Live Cells | [7] |

| Emission Maximum | ~620 nm | In vitro / Live Cells | [6] |

| Dissociation Constant (Kd) | Nanomolar range | In vitro | [2] |

| Fluorescence Turn-on Ratio | Up to several thousand-fold | In vitro | [3] |

| Optimal In-Cell Concentration | 0.5 µM - 1 µM | Mammalian Cells (HEK293T, HeLa) | [7][8][9] |

| Optimal In-Cell Concentration | 200 nM | Bacteria (E. coli) | [1][10] |

Experimental Protocols

This section provides generalized protocols for RNA imaging using the this compound-Pepper system. Specific details may need to be optimized for different cell types and experimental setups.

In Vitro Transcription of Pepper RNA Aptamer

For in vitro studies, the Pepper RNA aptamer can be produced by in vitro transcription from a DNA template.

-

Template Preparation: A double-stranded DNA template containing a T7 promoter upstream of the Pepper aptamer sequence is required. This can be generated by PCR or by annealing synthetic oligonucleotides.

-

In Vitro Transcription Reaction:

-

Assemble the transcription reaction at room temperature with the following components: T7 RNA polymerase, transcription buffer, ribonucleotides (ATP, CTP, GTP, UTP), and the DNA template.

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNA Template Removal: Treat the reaction mixture with DNase I to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.

-

RNA Refolding: Before use, it is crucial to refold the Pepper aptamer to ensure its correct tertiary structure.

Live-Cell RNA Imaging in Mammalian Cells

-

Plasmid Construction: Clone the Pepper aptamer sequence downstream or upstream of the RNA of interest in a suitable mammalian expression vector.

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T, HeLa) in a suitable imaging dish (e.g., glass-bottom dishes).

-

Transfect the cells with the Pepper-tagged RNA expression plasmid using a standard transfection reagent.

-

Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 0.5 µM.[7][9]

-

Replace the existing cell culture medium with the this compound-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 561 nm and emission around 620 nm).[7]

-

Live-cell imaging can be performed directly in the this compound-containing medium.

-

Figure 2: General workflow for live-cell RNA imaging with this compound-Pepper.

Live-Cell RNA Imaging in Bacteria

-

Plasmid Construction: Clone the Pepper-tagged RNA under the control of an inducible promoter (e.g., T7 promoter) in a bacterial expression vector.

-

Bacterial Transformation and Culture:

-

Transform the plasmid into a suitable bacterial strain (e.g., E. coli BL21(DE3)).

-

Grow the bacterial culture to a mid-log phase.

-

-

Induction of Expression: Induce the expression of the Pepper-tagged RNA by adding the appropriate inducer (e.g., IPTG for a T7 promoter).

-

Labeling and Imaging:

Advantages and Considerations

-

High Signal-to-Background Ratio: The low intrinsic fluorescence of free this compound and the high fluorescence enhancement upon binding to the Pepper aptamer result in excellent contrast for imaging.[3]

-

Photostability: The HBC-Pepper complexes have been shown to be highly photostable, allowing for prolonged imaging sessions.

-

Genetic Encoding: The Pepper aptamer can be genetically encoded and fused to any RNA of interest, enabling the specific labeling of endogenous or exogenous RNAs.

-

Minimal Perturbation: The small size of the Pepper aptamer is less likely to interfere with the natural function and localization of the target RNA compared to larger protein-based tags.

-

Multiplexing Capability: this compound is part of a larger family of HBC dyes with different spectral properties, which, in combination with other orthogonal RNA aptamer-dye pairs, allows for multicolor imaging of different RNA species simultaneously.[1][10]

Considerations:

-

Cellular Permeability of this compound: While generally cell-permeable, the efficiency of this compound uptake may vary between different cell types.

-

Expression Levels: The brightness of the signal is dependent on the expression level of the Pepper-tagged RNA.

-

Background Fluorescence: In some cell types or under certain conditions, cellular autofluorescence in the red channel might be a consideration, although the high turn-on ratio of the this compound-Pepper system generally mitigates this issue.

This technical guide provides a foundational understanding of the this compound-Pepper system for RNA imaging. For specific applications, further optimization of the protocols may be necessary.

References

- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fr-biotechnology.com [fr-biotechnology.com]

- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

HBC620 as a Fluorogenic RNA Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HBC620, a versatile fluorophore for RNA imaging. It details the mechanism of action, key quantitative data, and comprehensive experimental protocols for its application in conjunction with the Pepper RNA aptamer and the Sequence-activated Fluorescent RNA (SaFR) system.

Introduction: The Advent of Fluorogenic RNA Probes

The ability to visualize RNA in living cells is critical for understanding its diverse roles in gene expression, regulation, and pathogenesis. Fluorogenic RNA probes, which consist of an RNA aptamer and a cognate small-molecule fluorophore, offer a powerful solution for real-time RNA imaging.[1] Unlike fluorescent protein tags, these systems minimize background fluorescence as the fluorophore is only fluorescent when bound to its specific RNA partner.[1]

The Pepper RNA aptamer, in combination with the (4-hydroxybenzylidene) imidazolinone (HBC) series of fluorophores, represents a significant advancement in this field.[2] The Pepper system is noted for its high brightness, stability, and broad spectral range.[1][2] this compound is a red-emitting HBC analog that, upon binding to the Pepper aptamer, forms a stable, highly fluorescent complex ideal for visualizing RNA dynamics in live cells.[3] Its enhanced photostability also makes it a candidate for advanced imaging techniques like super-resolution microscopy.[4][5]

Core Mechanism: Sequence-Activated Fluorescence

This compound's utility is powerfully demonstrated within the Sequence-activated Fluorescent RNA (SaFR) framework. This technique allows for the specific detection of endogenous RNA sequences.[1]

The SaFR mechanism operates as follows:

-

"Off" State: The SaFR probe is a single-stranded RNA engineered to contain the Pepper aptamer sequence and a target-specific "invader" sequence. In the absence of the target RNA, the invader sequence disrupts the proper folding of the Pepper aptamer. This misfolded conformation prevents the binding of this compound, and thus, no fluorescence is observed.[1]

-

"On" State: When the SaFR probe encounters its specific target RNA sequence, the target-specific region of the probe hybridizes to the target RNA. This binding event induces a conformational change in the probe, liberating the Pepper aptamer sequence.[1]

-

Fluorescence Activation: The freed Pepper aptamer folds into its active, three-dimensional structure. This creates a specific binding pocket for the this compound fluorophore. The binding of this compound within this pocket severely restricts its rotational freedom, causing it to become intensely fluorescent.[1][3]

This sequence-activated mechanism provides high specificity and a large dynamic range, making it a robust tool for endogenous RNA detection.[1]

Figure 1. Mechanism of Sequence-activated Fluorescent RNA (SaFR) using this compound.

Quantitative Data Presentation

The performance of a fluorogenic probe is defined by its photophysical and binding properties. The this compound-Pepper complex exhibits favorable characteristics for cellular imaging.

| Property | Value | Reference |

| Excitation Maximum (λex) | 585 nm | [6] |

| Emission Maximum (λem) | 620 nm | [6] |

| Dissociation Constant (Kd) | 21 nM | [6] |

| Recommended Concentration | 0.1 µM - 0.5 µM | [1] |

Table 1: Photophysical and Binding Properties of the this compound-Pepper Complex.

| Feature | Description | Reference |

| Specificity | High, determined by the SaFR probe's target-complementary sequence. | [1] |

| Dynamic Range | Large fluorescence turn-on upon target binding. | [1] |

| Photostability | Reported to be more photostable than other common RNA-fluorophore complexes. Suitable for super-resolution microscopy. | [4][5] |

| Cell Permeability | Effective in various live and fixed cell types (mammalian and bacterial). | [1][4] |

Table 2: Performance Characteristics of the this compound-SaFR System.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the this compound probe. The following are generalized protocols derived from published studies.[1][7] Optimization may be required for specific cell types and targets.

In Vitro Characterization of SaFR Probes

This protocol is used to validate the functionality of a newly designed SaFR probe by measuring its fluorescence activation in the presence of its target RNA.

Materials:

-

Purified SaFR probe RNA and target RNA (via in vitro transcription)

-

This compound fluorophore (stock in DMSO)

-

Working Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂

-

Multi-mode microplate reader with fluorescence detection capabilities

Methodology:

-

RNA Preparation: Anneal DNA templates and perform in vitro transcription (IVT) using a T7 RNA polymerase kit. Purify the resulting RNA probes and targets.

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the SaFR probe at a fixed concentration (e.g., 200 nM) and varying concentrations of the target RNA (e.g., 0-125 nM).

-

Fluorophore Addition: Add this compound to each reaction to a final concentration of 0.5 µM.

-

Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 30-60 minutes) to allow for hybridization and complex formation.

-

Fluorescence Measurement: Measure the fluorescence intensity using the microplate reader.

-

Excitation: ~585 nm

-

Emission: ~620 nm

-

-

Data Analysis: Plot fluorescence intensity against the target RNA concentration. Include a control with a non-target RNA sequence to confirm specificity.

Live-Cell Imaging of Endogenous RNA

This protocol outlines the steps for visualizing a specific endogenous RNA in living mammalian cells using a genetically encoded SaFR probe and this compound.

Figure 2. General workflow for live-cell RNA imaging with SaFR and this compound.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Plasmid DNA encoding the SaFR probe for the target RNA

-

Transfection reagent

-

Culture medium

-

This compound fluorophore

-

Confocal microscope with appropriate lasers and filters

Methodology:

-

Cell Culture: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere overnight.

-

Transfection: Transfect the cells with the SaFR probe-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol. To identify transfected cells, a fluorescent protein like GFP can be co-expressed from the same plasmid.[1]

-

Expression: Incubate the cells for 24-36 hours post-transfection to allow for sufficient expression of the SaFR probe.

-

Staining: Replace the culture medium with fresh, pre-warmed medium containing this compound at a final concentration of 0.1-0.5 µM.[1]

-

Incubation: Incubate the cells for 30 minutes at 37°C to allow the fluorophore to enter the cells and bind to activated SaFR probes.

-

Imaging: Image the cells directly without washing. Use a confocal microscope equipped with a ~561 nm laser for excitation of this compound and collect the emission around 620 nm. If co-expressed, use a ~488 nm laser to visualize GFP to confirm which cells have been successfully transfected.[1]

Flow Cytometry Analysis

Flow cytometry can be used to quantify the fluorescence of a cell population expressing a target RNA and a SaFR probe.

Materials:

-

Transfected cells in suspension

-

Phosphate-buffered saline (PBS) with 4% FBS

-

This compound fluorophore

-

Flow cytometer with a 561 nm excitation laser

Methodology:

-

Cell Preparation: Transfect cells as described in the live-cell imaging protocol. After the expression period (36 hours), detach the cells (e.g., using trypsin) and resuspend them in PBS containing 4% FBS.

-

Staining: Add this compound to the cell suspension to a final concentration of 0.1 µM.[1]

-

Analysis: Analyze the cells using a flow cytometer.

-

Excite the this compound with a 561 nm laser.

-

If a GFP reporter is used, excite it with a 488 nm laser.

-

Gate on the GFP-positive population to analyze the red fluorescence from this compound specifically in transfected cells.

-

-

Data Interpretation: Compare the fluorescence intensity of cells expressing the target-specific SaFR probe to control cells (untransfected or expressing a control probe) to quantify the level of target RNA detection.[1]

References

- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Pepper aptamer [aptamer.ribocentre.org]

- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based investigation of fluorogenic Pepper aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Invisible: A Technical Guide to Biomolecular Labeling with HBC620

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical applications of HBC620, a powerful fluorogenic dye for the visualization of biomolecules. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging this technology for their scientific pursuits, from fundamental cellular biology to advanced drug discovery.

Core Principles of the this compound-Pepper System

This compound is a chemical analog of 4-hydroxybenzylidene-cyanophenyl (HBC), a small molecule that is intrinsically non-fluorescent in solution.[1][2] Its utility as a biomolecular label is unlocked when it forms a tight and specific complex with the "Pepper" RNA aptamer, a short, genetically encodable RNA sequence (approximately 43 nucleotides).[1] Upon binding to the Pepper aptamer, this compound undergoes a conformational change that induces a dramatic increase in its fluorescence, emitting a bright red light. This "light-up" property provides an exceptional signal-to-noise ratio, as the background fluorescence from unbound this compound is minimal.

The this compound-Pepper system is a versatile tool for RNA labeling, enabling the visualization of RNA dynamics in living cells with high specificity and minimal perturbation to the target RNA's natural processes.[1] One of the key advantages of this system is its multicolor capability. The Pepper aptamer can bind to a range of HBC analogs, each with distinct spectral properties, allowing for simultaneous imaging of multiple RNA species.[3] this compound, with its red emission, is particularly valuable for multicolor experiments, often used orthogonally with green-emitting dye-aptamer pairs like DFHBI-1T-Spinach2.[3]

Key Features of the this compound-Pepper System:

-

High Signal-to-Noise Ratio: this compound is only fluorescent when bound to the Pepper aptamer, minimizing background noise.

-

Genetic Encodability: The Pepper aptamer can be genetically fused to any RNA of interest, allowing for specific labeling.

-

Live-Cell Imaging: The system is well-suited for studying RNA dynamics in real-time within living cells.

-

Photostability: this compound exhibits high photostability, making it suitable for demanding imaging techniques like confocal and super-resolution microscopy.[3]

-

Multicolor Capability: Can be used in conjunction with other dye-aptamer pairs for multi-target imaging.

Quantitative Data

The performance of a fluorescent probe is defined by several key photophysical parameters. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C19H15N3OS2 | [2] |

| Molecular Weight | 365.47 g/mol | [2] |

| Excitation Maximum (Ex) | ~585 nm | [4] |

| Emission Maximum (Em) | ~620 nm | [4] |

| Binding Affinity (Kd) to Pepper | 6.1 nM | [4] |

| Solubility in DMSO | 16 mg/mL | [2] |

Experimental Protocols

General Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

-

Reconstitute the solid this compound in anhydrous DMSO to create a 1000X stock solution. The exact volume of DMSO will depend on the amount of solid this compound provided by the manufacturer.[5]

-

Aliquot the stock solution to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[5]

Live-Cell Imaging of Pepper-tagged RNA in Mammalian Cells

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa) cultured on glass-bottom dishes.

-

Plasmid encoding the RNA of interest fused to the Pepper aptamer.

-

Transfection reagent.

-

This compound stock solution (1000X).

-

Cell culture medium (e.g., DMEM).

-

Fluorescence microscope (confocal recommended).

Protocol:

-

Transfection: Transfect the mammalian cells with the plasmid encoding the Pepper-tagged RNA of interest using a suitable transfection reagent, following the manufacturer's instructions.

-

Incubation: Culture the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.

-

Labeling: Prepare a working solution of this compound by diluting the 1000X stock solution in pre-warmed cell culture medium to a final concentration of 0.5 µM.

-

Replace the existing cell culture medium with the this compound-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C and 5% CO2 to allow for this compound to enter the cells and bind to the Pepper aptamer.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 561 nm).

RNA Labeling in Bacteria (E. coli)

Materials:

-

E. coli cells transformed with a plasmid expressing the Pepper-tagged RNA.

-

Bacterial culture medium (e.g., LB broth).

-

Inducer (if using an inducible promoter, e.g., IPTG).

-

This compound stock solution (1000X).

-

Phosphate-buffered saline (PBS).

Protocol:

-

Bacterial Culture: Inoculate a fresh culture of E. coli harboring the expression plasmid and grow to the desired optical density (e.g., mid-log phase).

-

Induction: If applicable, induce the expression of the Pepper-tagged RNA by adding the appropriate inducer and continue to culture for the optimal time.

-

Labeling: Dilute the this compound stock solution in the bacterial culture medium to a final concentration of 200 nM.

-

Incubate the bacterial culture with this compound for 1 hour.

-

Washing (Optional but Recommended): Pellet the cells by centrifugation and wash with PBS to remove excess unbound dye.

-

Imaging/Analysis: Resuspend the cells in PBS for imaging under a fluorescence microscope or for analysis by flow cytometry.

Visualizing Workflows and Pathways

General Workflow for this compound-Pepper RNA Labeling

Caption: General experimental workflow for labeling RNA with the this compound-Pepper system.

Mechanism of Fluorescence Activation

Caption: this compound becomes fluorescent upon binding to the Pepper RNA aptamer.

Applications in Drug Development

The this compound-Pepper system offers exciting possibilities for drug discovery and development, particularly in the realm of high-throughput screening (HTS) and target validation.

High-Throughput Screening for Modulators of RNA Localization

Many diseases are associated with the mislocalization of specific RNAs. A high-throughput screen could be designed to identify small molecules that correct or induce a desired change in the subcellular localization of a disease-relevant, Pepper-tagged RNA.

Conceptual HTS Workflow:

-

Cell Line Development: Engineer a stable cell line expressing the target RNA fused to the Pepper aptamer.

-

Assay Miniaturization: Plate the cells in high-density microplates (e.g., 384- or 1536-well plates).

-

Compound Library Screening: Treat the cells with a large library of small molecules.

-

Labeling: Incubate the cells with this compound.

-

High-Content Imaging: Use automated microscopy to capture images of the cells in each well.

-

Image Analysis: Employ image analysis software to quantify changes in the subcellular distribution of the fluorescently labeled RNA.

-

Hit Identification: Identify compounds that produce the desired change in RNA localization.

Caption: High-throughput screening workflow using this compound for RNA localization modulators.

Monitoring Target Engagement

For drugs that target RNA-binding proteins (RBPs), the this compound-Pepper system could be used to develop assays that monitor the engagement of the drug with its target. For example, if a drug is designed to disrupt the interaction between an RBP and a specific mRNA, this could be visualized as a change in the localization or stability of the Pepper-tagged mRNA.

Conclusion

This compound, in conjunction with the Pepper RNA aptamer, provides a robust and versatile platform for the fluorescent labeling of RNA in living cells. Its bright, photostable, and specific signal makes it an invaluable tool for a wide range of applications, from fundamental studies of RNA biology to innovative drug discovery screens. This guide provides the foundational knowledge and practical protocols to successfully implement this technology and unlock new insights into the complex world of RNA.

References

An In-depth Technical Guide to HBC620 and its Analogs in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic dye HBC620 and its analogs, focusing on their application in conjunction with the Pepper RNA aptamer for advanced fluorescence microscopy. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for their use in cellular imaging.

Introduction to the HBC-Pepper System

This compound is a member of a series of (4-hydroxybenzylidene)imidazolinone (HBC) chromophores. These dyes are fluorogenic, meaning they are essentially non-fluorescent in solution but exhibit strong fluorescence upon binding to a specific RNA aptamer called Pepper.[1][2] This "turn-on" mechanism provides an excellent signal-to-background ratio, making the HBC-Pepper system a powerful tool for visualizing the dynamics and localization of specific RNAs in living cells with minimal perturbation.[2][3][4]

The Pepper aptamer is a monomeric, non-G-quadruplex RNA structure that folds into a tuning-fork-like architecture.[5][6][7] It securely binds and stabilizes the HBC fluorophore, restricting its rotational freedom and thereby activating its fluorescence.[8] The versatility of this system is enhanced by a range of HBC analogs that, when complexed with Pepper, emit light across a broad spectral range, from cyan to red.[4] This allows for multicolor imaging and the selection of fluorophores best suited for specific experimental setups.[4][9]

Mechanism of Fluorescence Activation

The fluorescence of HBC dyes is activated through a specific binding event with the Pepper RNA aptamer. This process can be visualized as a two-state system.

In solution, the HBC molecule can freely rotate, which leads to the dissipation of absorbed energy through non-radiative pathways. Upon binding within the protective pocket of the Pepper aptamer, the fluorophore becomes conformationally restricted. This rigid environment prevents non-radiative decay and forces the energy to be released as fluorescence, resulting in a bright signal.[8]

Quantitative Data: Photophysical Properties of HBC Analogs

The HBC series of ligands provides a versatile palette for multicolor RNA imaging. The naming convention for these analogs is based on their maximum emission wavelength when bound to the Pepper aptamer. Below is a summary of their spectral properties.

| Analog Name | Excitation Max (nm) | Emission Max (nm) | Apparent Color |

| HBC485 | ~475 | 485 | Cyan |

| HBC497 | ~487 | 497 | Cyan/Green |

| HBC508 | ~498 | 508 | Green |

| HBC514 | ~504 | 514 | Green |

| HBC525 | ~515 | 525 | Green/Yellow |

| HBC530 | ~520 | 530 | Green |

| HBC599 | ~589 | 599 | Orange |

| This compound | ~570 | 620 | Red |

Note: Excitation and emission maxima are approximate and can vary slightly based on experimental conditions. Data compiled from multiple sources.[2][4][5][10]

This compound, with its red-shifted emission, is particularly valuable for its higher photostability and its utility in super-resolution microscopy techniques.[11]

Experimental Protocols

The following protocols provide a general framework for using this compound and its analogs for imaging RNA in mammalian cells. Optimization may be required for specific cell types and experimental goals.

-

Reconstitution: HBC dyes are typically supplied as a solid. Reconstitute the dye in anhydrous DMSO to create a 1000x stock solution (e.g., 1 mM).

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

This protocol outlines the process from cell preparation to imaging.

Methodology:

-

Cell Culture and Transfection:

-

Seed mammalian cells (e.g., HEK293T, HeLa) on a glass-bottom dish suitable for microscopy.

-

Transfect the cells with a plasmid encoding the RNA of interest tagged with the Pepper aptamer sequence. Co-expression of a fluorescent protein (like GFP) can help identify transfected cells.[12]

-

Allow 24-48 hours for gene expression.

-

-

Staining:

-

Prepare a staining solution by diluting the 1000x HBC stock solution into pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). A typical final concentration for this compound is 0.5 µM to 1 µM.[12]

-

Replace the existing cell medium with the HBC staining solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[11][12] No wash step is required due to the fluorogenic nature of the dye.[11]

-

-

Image Acquisition:

-

Image the cells directly in the staining solution.

-

For this compound, use a laser line around 561 nm for excitation and collect emission using a filter centered around 620 nm.[12]

-

For other analogs, adjust excitation and emission settings according to the data in the table above.

-

Fixation can be useful for certain applications, though care must be taken to preserve the RNA structure.

Methodology:

-

Cell Preparation: Prepare transfected cells on coverslips as described for live-cell imaging.

-

Fixation:

-

Permeabilization:

-

Incubate the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 20 minutes at room temperature.[13]

-

Wash twice with PBS.

-

-

Staining and Imaging:

-

Incubate the fixed and permeabilized cells with the HBC staining solution for 30-60 minutes.

-

Wash the cells to remove unbound dye.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Acquire images using the appropriate microscope settings.

-

Conclusion

The HBC-Pepper system, particularly with versatile analogs like this compound, represents a significant advancement in RNA imaging. Its high signal-to-noise ratio, multicolor capabilities, and compatibility with live-cell and super-resolution microscopy provide researchers with a robust toolkit to explore the complex roles of RNA in cellular processes. This guide offers the foundational knowledge and protocols to effectively implement this technology in diverse research and development settings.

References

- 1. abmole.com [abmole.com]

- 2. fr-biotechnology.com [fr-biotechnology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. 7eop - Crystal structure of the Pepper aptamer in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 8. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. rheniumbio.co.il [rheniumbio.co.il]

Unveiling the Spectroscopic Profile of HBC620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBC620 is a fluorogenic dye belonging to the HBC (hydro-benzylidene-cyanophenyl) series of ligands. In its unbound state, this compound is essentially non-fluorescent. However, upon binding to the Pepper RNA aptamer, it undergoes a significant conformational restriction that leads to a dramatic increase in its fluorescence emission. This "turn-on" mechanism provides a high signal-to-background ratio, making the this compound-Pepper system a powerful tool for the visualization and tracking of RNA in living cells. This technical guide provides an in-depth overview of the excitation and emission spectra of this compound, along with detailed experimental protocols for its characterization.

Spectroscopic Properties of this compound-Pepper Complex

The fluorescence characteristics of this compound are intrinsically linked to its interaction with the Pepper RNA aptamer. The following table summarizes the key quantitative data for the bound state.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 585 nm | [1] |

| Emission Maximum (λem) | 620 nm | [1][2] |

| Laser Excitation | 561 nm | [3] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section outlines a general methodology for characterizing the fluorescence spectra of the this compound-Pepper complex.

1. Materials:

-

This compound dye

-

In vitro transcribed Pepper RNA aptamer

-

Fluorescence buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)

-

Nuclease-free water

-

Spectrofluorometer

2. Sample Preparation:

-

Reconstitution of this compound: Reconstitute solid this compound in DMSO to create a 1000X stock solution.

-

RNA Refolding: To ensure proper conformation, heat the Pepper RNA aptamer solution to 95°C for 1 minute and then cool on ice for 2 minutes.

-

Complex Formation: In a microcentrifuge tube, combine the refolded Pepper RNA aptamer (final concentration, e.g., 100 nM) and this compound (final concentration, e.g., 0.5 µM) in the fluorescence buffer.[3]

-

Incubation: Incubate the mixture at 37°C for 1 hour to allow for efficient binding.[2]

3. Spectroscopic Measurement:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the desired slit widths (e.g., 5 nm).[2]

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (620 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm).

-

The peak of the resulting spectrum will be the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (585 nm).

-

Scan a range of emission wavelengths (e.g., 595 nm to 800 nm).

-

The peak of this spectrum will be the emission maximum.

-

-

Data Analysis: Subtract the background fluorescence from a sample containing only the buffer and this compound. Plot the corrected fluorescence intensity versus wavelength to visualize the spectra.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence spectra of the this compound-Pepper complex.

Caption: Experimental workflow for this compound-Pepper fluorescence characterization.

Signaling Pathway Involvement

This compound is a synthetic fluorophore designed for imaging purposes and does not have a known direct role in modulating intracellular signaling pathways. Its utility lies in its ability to bind to the Pepper RNA aptamer, allowing for the visualization of RNA transcripts that are tagged with this aptamer. Therefore, while the this compound-Pepper system can be used to study the localization and dynamics of RNAs that may be involved in signaling, this compound itself is not a signaling molecule.

Conclusion